N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine
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Overview
Description
N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl hydrazine with propyl carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds, such as bromoalkanes or chloroalkanes
Major Products Formed
Oxidation: Oxadiazole derivatives with additional oxygen functionalities
Reduction: Amine derivatives with reduced nitrogen functionalities
Substitution: Substituted oxadiazoles with various alkyl or aryl groups
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition leads to the accumulation of neurotransmitters, resulting in enhanced synaptic transmission. Additionally, the compound may interact with DNA and proteins, leading to the disruption of cellular processes and inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-5-methyl-1,3,4-oxadiazol-2-amine
- N-Benzyl-5-ethyl-1,3,4-oxadiazol-2-amine
- N-Benzyl-5-butyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-Benzyl-5-propyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group at the 5-position of the oxadiazole ring enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development .
Properties
CAS No. |
918964-37-1 |
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Molecular Formula |
C12H15N3O |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-benzyl-5-propyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C12H15N3O/c1-2-6-11-14-15-12(16-11)13-9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,13,15) |
InChI Key |
HSGAYZAWCNTLCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(O1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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